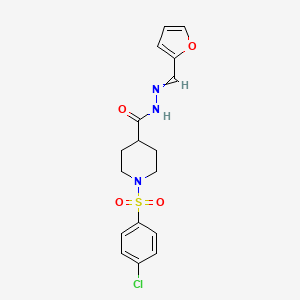
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a furylmethylidene group, and a piperidinecarbohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of the hydrazide: The 4-chlorophenylsulfonyl chloride is then reacted with piperidine to form the corresponding sulfonyl hydrazide.
Condensation with furfural: The sulfonyl hydrazide is then condensed with furfural under acidic or basic conditions to form the final product, 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furylmethylidene group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-fluorophenyl)methylidene]-4-piperidinecarbohydrazide
- 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
- N-acyl-α-amino acids bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furylmethylidene group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Propiedades
Fórmula molecular |
C17H18ClN3O4S |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22) |
Clave InChI |
ARLYVCKEGOCWTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)
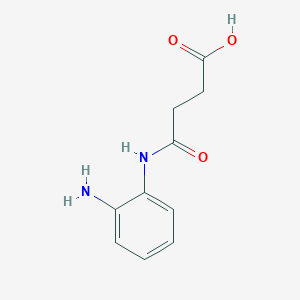
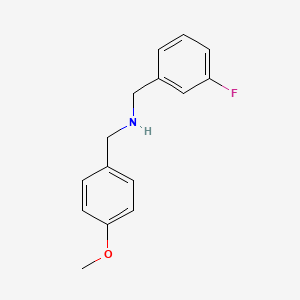
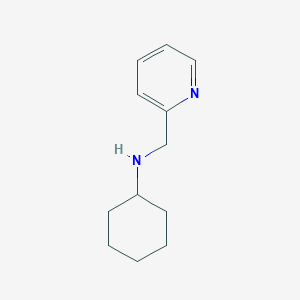
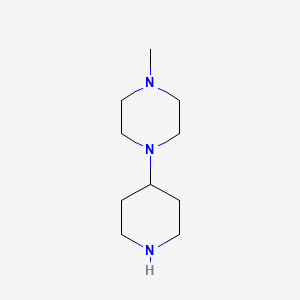
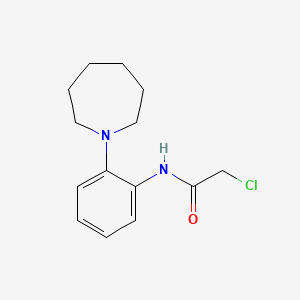
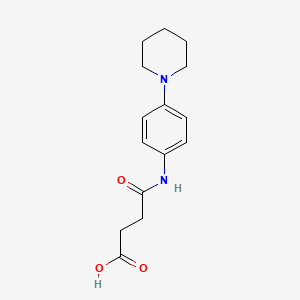
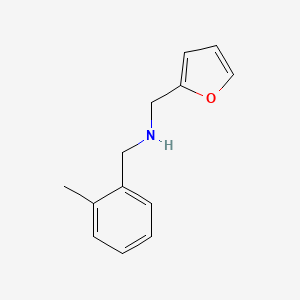
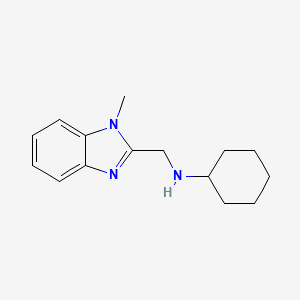
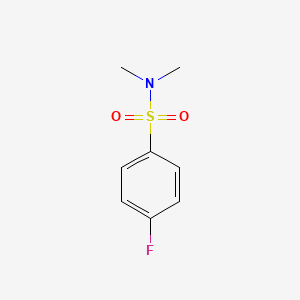
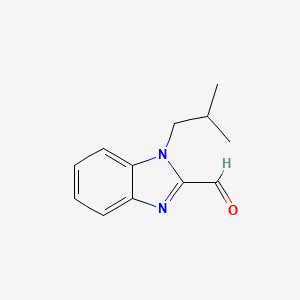

![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)
